molecular formula C17H12ClN3O2 B14988295 N-(3-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-(3-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14988295
M. Wt: 325.7 g/mol
InChI Key: GFCQKVYGDXLKLF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a carboxamide group attached to a dihydropyridazine ring

Properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C17H12ClN3O2/c18-12-5-4-6-13(11-12)19-17(23)16-15(22)9-10-21(20-16)14-7-2-1-3-8-14/h1-11H,(H,19,23)

InChI Key

GFCQKVYGDXLKLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized to yield the target compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(3-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its dihydropyridazine ring structure, which imparts distinct chemical and biological properties.

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